

Crystal Structure of [2,2'-Bipyridine]-6,6'-dicarbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [2,2'-Bipyridine]-6,6'-dicarbonitrile

Cat. No.: B1335946

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information on the crystal structure of **[2,2'-Bipyridine]-6,6'-dicarbonitrile**. Following a comprehensive search of scientific literature and crystallographic databases, it must be noted that a definitive, publicly available single-crystal X-ray diffraction structure for **[2,2'-Bipyridine]-6,6'-dicarbonitrile** could not be located. The crystallographic data that is readily accessible pertains to its isomers, namely [2,2'-Bipyridine]-5,5'-dicarbonitrile and 2,3'-bipyridine-2',6'-dicarbonitrile.

This guide will present the available data for the target molecule, **[2,2'-Bipyridine]-6,6'-dicarbonitrile**, including its synthesis and physical properties. For comparative purposes and to provide insight into the crystallography of dicyano-bipyridine compounds, the detailed crystallographic data for the aforementioned isomers will be provided. It is imperative to underscore that the crystallographic tables and experimental protocols detailed below do not correspond to **[2,2'-Bipyridine]-6,6'-dicarbonitrile** but to its structural isomers.

[2,2'-Bipyridine]-6,6'-dicarbonitrile: Available Data

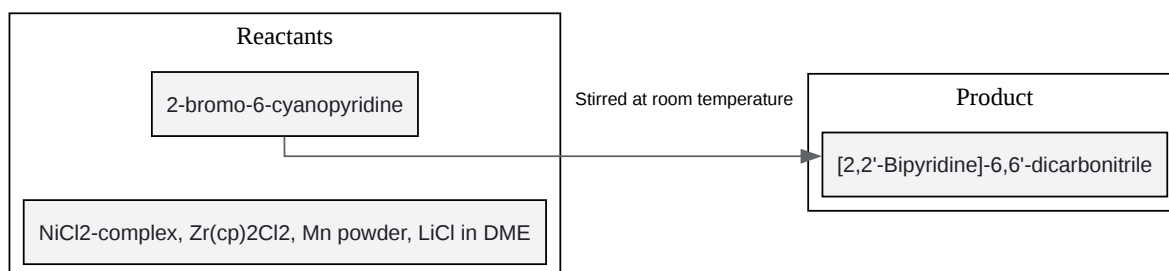
While a crystal structure is not publicly available, the compound is commercially obtainable. The following table summarizes its general properties.

Property	Value
Synonyms	6,6'-Dicyano-2,2'-bipyridyl
CAS Number	4411-83-0
Molecular Formula	C ₁₂ H ₆ N ₄
Molecular Weight	206.21 g/mol
Appearance	White to off-white crystal/powder
Melting Point	257 - 259 °C
Purity	≥ 98% (GC)

Synthesis of [2,2'-Bipyridine]-6,6'-dicarbonitrile

A general procedure for the synthesis of [2,2'-Bipyridine]-6,6'-dicarbonitrile from 2-bromo-6-cyanopyridine has been reported.[1]

Reaction Scheme:



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Figure 1: Synthesis of [2,2'-Bipyridine]-6,6'-dicarbonitrile.

Experimental Protocol: To a solution of DME (1,2-dimethoxyethane) containing a NiCl₂-complex (0.02 eq.), Zr(cp)₂Cl₂ (0.05 eq.), Mn powder (2.0 eq.), and LiCl (2.0 eq.), a solution of 2-bromo-

6-cyanopyridine (1.0 eq.) in DME is added.[1] The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[1]

Work-up and Purification: Upon completion, the reaction is quenched with water and NH_4OH (27% w/w). After stirring for 10 minutes, the mixture is extracted with CH_2Cl_2 . The combined organic phases are washed with brine, dried over Na_2SO_4 , filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel to yield the final product.[1]

Crystal Structure of [2,2'-Bipyridine]-5,5'-dicarbonitrile (Isomer)

The crystal structure of the 5,5'-dicarbonitrile isomer has been determined and is presented here for comparative analysis.

Crystallographic Data

Parameter	Value	Reference
Crystal System	Triclinic	[2]
Space Group	P-1	[2]
a (Å)	3.7577	[2]
b (Å)	5.8815	[2]
c (Å)	10.9271	[2]
α (°)	94.985	[2]
β (°)	94.575	[2]
γ (°)	94.803	[2]
Z	1	[2]

Crystal Structure of 2,3'-bipyridine-2',6'-dicarbonitrile (Isomer)

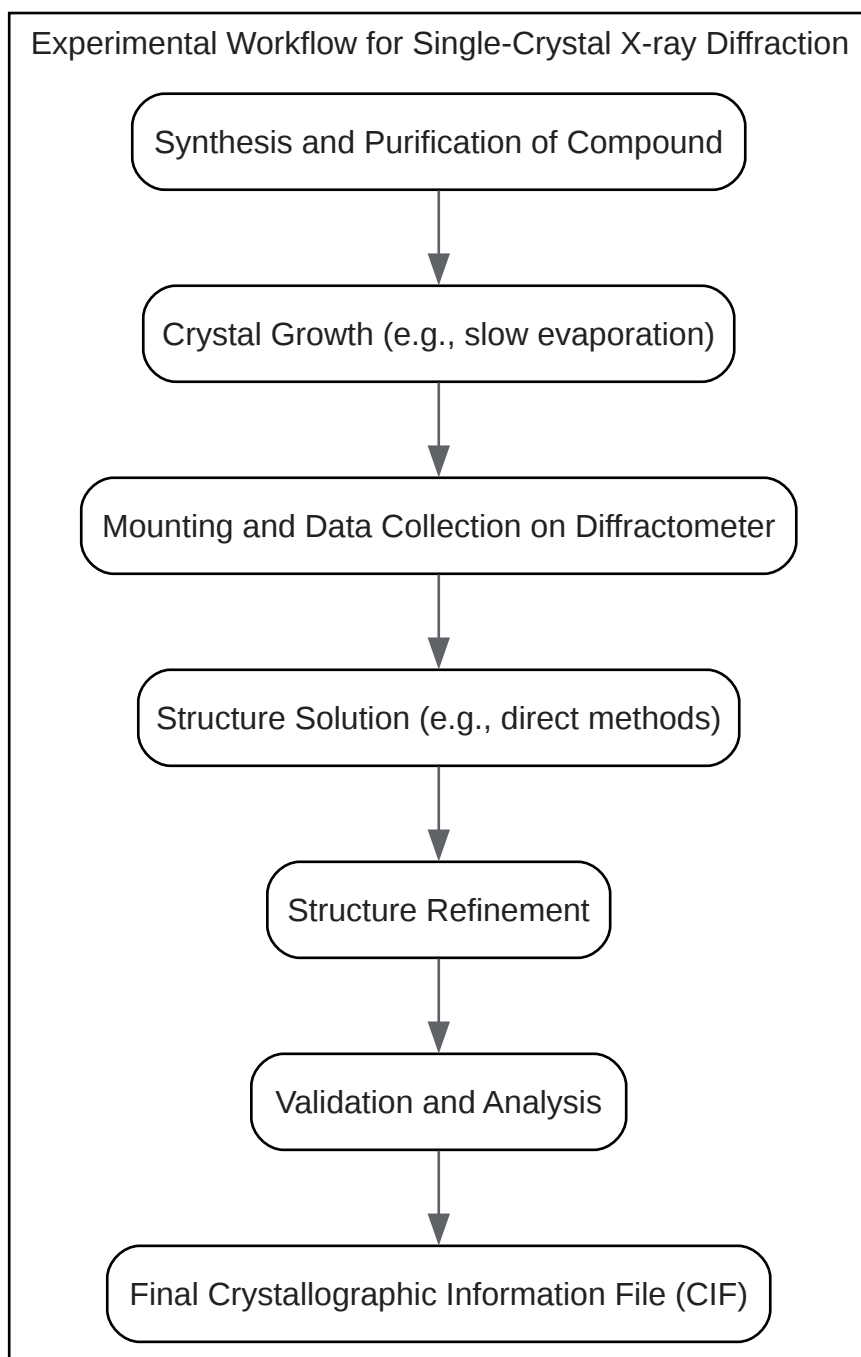
The crystal structure of the 2,3'-bipyridine-2',6'-dicarbonitrile isomer reveals four independent molecules in the asymmetric unit.[\[3\]](#)[\[4\]](#)

Crystallographic Data

Parameter	Value	Reference
Chemical formula	C ₁₂ H ₆ N ₄	[3]
Mr	206.21	[3]
Crystal system, space group	Monoclinic, P21/c	[3]
a, b, c (Å)	15.6573 (4), 14.3639 (4), 17.6534 (5)	[3]
β (°)	114.757 (1)	[3]
V (Å ³)	3608.11 (17)	[3]
Z	16	[3]
Radiation type	Mo Kα	[3]
T (K)	100	[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a general workflow for single-crystal X-ray diffraction analysis, as would be applicable to the dicyano-bipyridine compounds discussed.



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Figure 2: Generalized workflow for crystallographic analysis.

Crystal Growth: Colorless crystals suitable for X-ray crystallography were obtained from a CH_2Cl_2 /hexane solution via slow evaporation.[3][4]

Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and as it is rotated, a diffraction pattern is collected on a detector.[5]

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the final, accurate molecular structure.[5]

Conclusion

While a definitive crystal structure for **[2,2'-Bipyridine]-6,6'-dicarbonitrile** is not publicly documented, this guide provides the available chemical data and a synthesis protocol. The crystallographic information for the closely related isomers, [2,2'-Bipyridine]-5,5'-dicarbonitrile and 2,3'-bipyridine-2',6'-dicarbonitrile, offers valuable comparative insights into the solid-state structures of dicyano-bipyridine systems. Researchers in need of the precise crystal structure of the 6,6'-isomer are encouraged to perform their own crystallographic analysis on a synthesized and crystallized sample.

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